2-methyl-6,7-benzoindene
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Overview
Description
2-methyl-6,7-benzoindene is an organic compound with the molecular formula C14H12 It is a derivative of indene, featuring a benzene ring fused to an indene structure with a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
2-methyl-6,7-benzoindene can be synthesized through several methods. One common approach involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives. This reaction is catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene, resulting in the formation of 1-substituted-1H-indene and 1-indanone products . Another method includes the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) catalyst, yielding indene derivatives in high yields .
Industrial Production Methods
Industrial production of this compound often involves the use of advanced catalytic processes to ensure high yields and purity. The use of metal catalysts such as PtCl2, PtCl4, and [RuCl2(CO)3]2 has been reported to facilitate the cycloisomerization of 1-alkyl-2-ethynylbenzenes to produce substituted indenes .
Chemical Reactions Analysis
Types of Reactions
2-methyl-6,7-benzoindene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are often employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Introduction of halogens or other functional groups onto the indene ring.
Scientific Research Applications
2-methyl-6,7-benzoindene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of high-performance polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-methyl-6,7-benzoindene involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methylindene: A closely related compound with similar structural features but different reactivity and applications.
3H-Benz[e]indene, 2-methyl-:
Uniqueness
2-methyl-6,7-benzoindene stands out due to its unique combination of a benzene ring fused to an indene structure with a methyl group at the 2-position. This specific arrangement imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
150096-52-9 |
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Molecular Formula |
C14H12 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2-methyl-1H-cyclopenta[a]naphthalene |
InChI |
InChI=1S/C14H12/c1-10-8-12-7-6-11-4-2-3-5-13(11)14(12)9-10/h2-8H,9H2,1H3 |
InChI Key |
NJHHIOOKFSESTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C1)C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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